molecular formula C18H24N4O3 B5423472 N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-morpholin-4-ylbenzamide

N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-morpholin-4-ylbenzamide

Cat. No.: B5423472
M. Wt: 344.4 g/mol
InChI Key: LFFVQYPWPPKORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-morpholin-4-ylbenzamide” is a complex organic molecule. It contains several functional groups including an isopropyl group, a 1,2,4-oxadiazole ring, a morpholine ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amide group might participate in hydrolysis reactions, while the oxadiazole ring could potentially undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide a detailed analysis .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

Properties

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-morpholin-4-yl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13(2)22(12-17-19-14(3)25-20-17)18(23)15-6-4-5-7-16(15)21-8-10-24-11-9-21/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFVQYPWPPKORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C(C)C)C(=O)C2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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